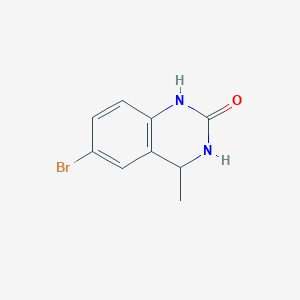![molecular formula C17H18N6 B12271279 3-[5-(5-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-2-carbonitrile](/img/structure/B12271279.png)
3-[5-(5-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-3-[5-(5-méthylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine est un composé organique complexe présentant un cycle pyridine, un fragment pyrrolopyrrole et un groupe méthylpyrimidine.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 2-cyano-3-[5-(5-méthylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine implique généralement des réactions organiques en plusieurs étapes. Le processus commence par la préparation du noyau pyrrolopyrrole, suivie par l'introduction des groupes pyridine et méthylpyrimidine. Les réactifs couramment utilisés dans ces étapes comprennent diverses amines, nitriles et dérivés de la pyridine. Les conditions réactionnelles impliquent souvent l'utilisation de solvants tels que l'éthanol ou le diméthylformamide (DMF) et de catalyseurs tels que l'éthylate de sodium ou le palladium sur carbone .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de plateformes de synthèse automatisées peut améliorer l'efficacité et le rendement du processus de production. De plus, des techniques de purification telles que la cristallisation et la chromatographie sont utilisées pour obtenir le composé souhaité à une pureté élevée .
Analyse Des Réactions Chimiques
Types de réactions
2-cyano-3-[5-(5-méthylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide de réactifs tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Les réactions de substitution nucléophile et électrophile sont courantes, avec des réactifs tels que les halogènes ou les agents alkylants
Réactifs et conditions courantes
Oxydation : Permanganate de potassium en conditions acides ou neutres.
Réduction : Hydrure de lithium et d'aluminium dans l'éther sec.
Substitution : Halogénures d'alkyle en présence d'une base telle que l'hydroxyde de sodium.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des N-oxydes de pyridine, tandis que la réduction peut produire des amines ou des alcools .
Applications de la recherche scientifique
2-cyano-3-[5-(5-méthylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément de base dans la synthèse de molécules plus complexes.
Biologie : Enquête sur son potentiel en tant que sonde biochimique ou inhibiteur.
Médecine : Exploration de ses propriétés thérapeutiques potentielles, notamment ses activités anticancéreuses et antimicrobiennes.
Industrie : Utilisé dans le développement de nouveaux matériaux et catalyseurs
Mécanisme d'action
Le mécanisme d'action de 2-cyano-3-[5-(5-méthylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs ou des acides nucléiques. Le composé peut moduler l'activité de ces cibles par le biais d'interactions de liaison, ce qui conduit à des modifications des voies cellulaires et des processus biologiques .
Applications De Recherche Scientifique
3-[5-(5-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts
Mécanisme D'action
The mechanism of action of 3-[5-(5-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-2-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological processes .
Comparaison Avec Des Composés Similaires
Composés similaires
Pyrazolo[3,4-d]pyrimidine : Connu pour son activité inhibitrice de la CDK2.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine : Un autre composé ayant des propriétés anticancéreuses potentielles.
Unicité
2-cyano-3-[5-(5-méthylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine est unique en raison de ses caractéristiques structurales spécifiques, qui confèrent des propriétés chimiques et biologiques distinctes. Sa combinaison d'un cycle pyridine, d'un fragment pyrrolopyrrole et d'un groupe méthylpyrimidine le distingue des autres composés similaires .
Propriétés
Formule moléculaire |
C17H18N6 |
|---|---|
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
3-[5-(5-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C17H18N6/c1-12-6-19-11-21-17(12)23-9-13-7-22(8-14(13)10-23)16-3-2-4-20-15(16)5-18/h2-4,6,11,13-14H,7-10H2,1H3 |
Clé InChI |
VOIRIFFCIFTRBJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=CN=C1N2CC3CN(CC3C2)C4=C(N=CC=C4)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(2-methoxyphenyl)-3-(2-phenylethyl)-5-(propylsulfanyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B12271200.png)
![2-[3-(Morpholine-4-carbonyl)piperidin-1-yl]-4-(trifluoromethyl)-1,3-benzothiazole](/img/structure/B12271206.png)
![4-Methoxy-7-methyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B12271214.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyridazine](/img/structure/B12271222.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine](/img/structure/B12271226.png)
![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-methylpyrazine](/img/structure/B12271231.png)
![4-bromo-1-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B12271235.png)
![N-(5-chloro-2-methoxyphenyl)-N'-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide](/img/structure/B12271237.png)

![2-methyl-4-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12271256.png)
![2-[(2-Chlorobenzyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B12271259.png)
![1-(2-chlorophenyl)-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea](/img/structure/B12271264.png)
![[3-Amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl](3,4-dihydroxyphenyl)methanone](/img/structure/B12271277.png)
![5-chloro-N-[1-(3,4-dimethoxybenzenesulfonyl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B12271291.png)
